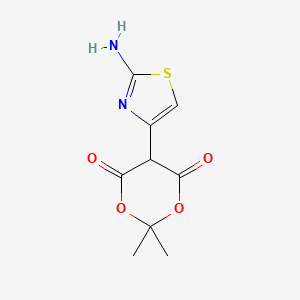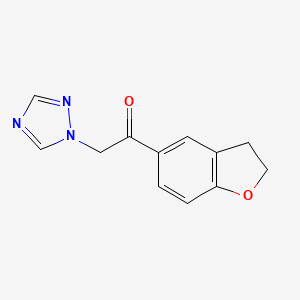![molecular formula C17H13Cl2N3O4S B3038532 6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine CAS No. 866135-01-5](/img/structure/B3038532.png)
6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a methylsulfonyl group, and a benzoxazine ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired configuration and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains multiple rings and functional groups, which could potentially interact in various ways. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonyl group, while its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, including compounds related to the 1,4-benzoxazine family, and screened them for antimicrobial activities. They found that some of these compounds possess good or moderate activities against various test microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).
Synthesis and Characterization
Dewangan et al. (2016) conducted a study focusing on the synthesis of new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one. This research provides insight into the methods of synthesizing such compounds and their structural characteristics, which can be crucial for further research and development in medicinal chemistry (Dewangan et al., 2016).
Antibacterial Activity of Benzoxazine Analogues
Kadian et al. (2012) synthesized benzoxazine analogues, including compounds with structural similarities to 1,4-benzoxazine, and evaluated their antibacterial activity against various strains. Some of these compounds showed good activity against specific strains, indicating their potential as antibacterial agents (Kadian et al., 2012).
Synthesis of Methyl Benzoxazinyl Acetates as Inhibitors
A study by Reddy and Rao (2008) focused on synthesizing a series of methyl benzoxazinyl acetates and testing them for inhibitory activities, such as COX-2 and 5-LOX inhibition. This research highlights the potential use of these compounds in developing anti-inflammatory agents (Reddy & Rao, 2008).
Crystal Structure and Biological Studies
Research by Karanth et al. (2019) into the crystal structure and biological activities of oxadiazole-2-thiones derivatives provides valuable insights into the structural characteristics and potential biological applications of similar compounds (Karanth et al., 2019).
Wirkmechanismus
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets. If it’s intended for use in a chemical reaction, its mechanism of action would depend on its reactivity and the conditions of the reaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S/c1-27(23,24)22-9-15(25-14-7-6-12(19)8-13(14)22)17-21-20-16(26-17)10-2-4-11(18)5-3-10/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUOHOURGGXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)Cl)C3=NN=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(4-bromoanilino)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B3038452.png)

![3,3-Bis[(6-chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B3038454.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazol-4-one](/img/structure/B3038455.png)
![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3038456.png)
![1-[(6-Chloropyridin-3-yl)methyl]-6-methyl-2-oxo-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3038457.png)




![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)
![1-[3-(Benzyloxy)piperidino]-2,2,2-trifluoro-1-ethanone](/img/structure/B3038466.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)
